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Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentene

CAS No.: 762-62-9

Cat. No.: B165720 Get Quote

Executive Summary
4,4-Dimethyl-1-pentene (often referred to as "neoheptaene") represents a critical alpha-olefin

intermediate, distinct for its steric bulk provided by the terminal tert-butyl group.[1] Unlike its

commercially ubiquitous isomer 4-methyl-1-pentene (the monomer for TPX™), the 4,4-dimethyl

analog presents unique challenges in polymerization kinetics and structural verification.[1]

This guide provides a rigorous framework for the structural elucidation of 4,4-dimethyl-1-
pentene.[1] It moves beyond basic spectral assignment to establish a self-validating analytical

workflow. By integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear

Magnetic Resonance (NMR), we define the exclusion criteria necessary to distinguish this

molecule from its structural isomers (e.g., 2,3-dimethyl-1-pentene or 3,3-dimethyl-1-pentene).

[1]

Part 1: Molecular Architecture & Theoretical
Framework[1]
Structural Logic
The molecule consists of a vinyl group (

) attached to a neopentyl tail (
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).[1] This architecture dictates specific spectral "fingerprints":

Symmetry: The tert-butyl group possesses

local symmetry, rendering the three methyl groups chemically and magnetically equivalent.[1]

Steric Environment: The methylene bridge (

) at position 3 is shielded by the bulky tert-butyl group, affecting its rotational freedom and
chemical shift.[1]

Unsaturation: One degree of unsaturation (DoU = 1), corresponding to the terminal alkene.

[1]

The Isomer Challenge
In drug development and polymer synthesis, distinguishing 4,4-dimethyl-1-pentene from 3,3-

dimethyl-1-pentene is critical.[1] Both contain a tert-butyl-like moiety and a vinyl group.[1] The

differentiation lies in the connectivity of the methylene spacer.[1]

4,4-dimethyl: Vinyl

Methylene

Quaternary C.[1]

3,3-dimethyl: Vinyl

Quaternary C.[1]

This guide demonstrates how to prove the existence of the methylene spacer.

Part 2: Spectroscopic Strategy (The "How-To")
Analytical Workflow
The following directed acyclic graph (DAG) illustrates the decision logic for confirming the

structure.
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Figure 1: Logical workflow for the structural verification of 4,4-dimethyl-1-pentene, highlighting

the critical "Spacer Check" to rule out isomers.

Mass Spectrometry (GC-MS)
Objective: Confirm molecular weight and identify the neopentyl substructure.

Instrument Parameters: Electron Ionization (EI) at 70 eV.

Molecular Ion (

): m/z 98 (Often weak due to rapid fragmentation).[1]

Diagnostic Fragments:

m/z Fragment Structure Mechanistic Origin

57

ngcontent-ng-c176312016=""

_nghost-ng-c3009799073=""

class="inline ng-star-inserted">

Base Peak (100%).[1]

Heterolytic cleavage of the

ngcontent-ng-c176312016=""

_nghost-ng-c3009799073=""

class="inline ng-star-inserted">

bond.[1] The tert-butyl cation is

highly stable.[1]

41

Allyl cation.[1] Formed by

cleavage of the

bond (complement to m/z 57).

[1]

83
Loss of a methyl group (

).[1] Indicates branching.[1]

Causality: The dominance of m/z 57 is characteristic of neopentyl systems. If the base peak

were m/z 43 (isopropyl), it would suggest the 4-methyl-1-pentene isomer.[1]

Infrared Spectroscopy (FT-IR)
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Objective: Verify the terminal alkene and lack of heteroatoms.

3080 cm⁻¹: Vinyl

stretching (distinct from alkyl

< 3000 cm⁻¹).[1]

1642 cm⁻¹:

stretching. Weak to medium intensity (non-conjugated).[1]

1365 & 1390 cm⁻¹: "Gem-dimethyl" or tert-butyl doublet.[1] The splitting of the methyl

bending vibration is a hallmark of the

group.

Part 3: Nuclear Magnetic Resonance (NMR) - The
Gold Standard[1]
This section details the definitive evidence for the structure.[1]

Proton NMR ( H)
Solvent:

| Ref: TMS (0.00 ppm)
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Position
Shift (

, ppm)
Integration Multiplicity

Coupling (

, Hz)

Assignment
Logic

1 (Term) 4.90 - 5.05 2H Multiplet (dd)

Terminal vinyl

protons.[1]

Distinctive

roofing effect.

2 (Int) 5.75 - 5.90 1H Multiplet (ddt) -

Internal vinyl

proton.[1]

Coupled to

C1 and C3

protons.

3 (Allyl) 1.98 2H Doublet

CRITICAL

SIGNAL.

Proves the

is attached to

the alkene.

5 (Me) 0.90 9H Singlet -

tert-Butyl

group.[1]

Isolated from

other protons.

[1]

The "Spacer Check" Validation: If the molecule were 3,3-dimethyl-1-pentene, the allylic signal

at 1.98 ppm would be absent, and the vinyl proton at position 2 would appear as a doublet of

doublets (coupled only to C1), not a multiplet coupled to C3.[1] The presence of the doublet at

1.98 ppm confirms the

spacer.[1]

Carbon NMR ( C) and DEPT-135
Solvent:

| Ref: 77.0 ppm[1]
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Shift (

, ppm)
Carbon Type DEPT-135 Phase Assignment

135.5 CH Up (+) C2 (Internal Vinyl)

115.2 Down (-) C1 (Terminal Vinyl)

48.5 Down (-) C3 (Allylic Methylene)

31.5 C (Quat) Absent
C4 (Quaternary

Center)

29.5 Up (+) C5 (Methyls)

Part 4: Advanced Verification & Connectivity[1]
To satisfy the "Trustworthiness" pillar, we visualize the spin system connectivity.[1]

H-1
(5.0 ppm)

H-2
(5.8 ppm)

COSY (J=10/17)

H-3
(2.0 ppm)

COSY (J=7.5)

HMBC (C2)

H-5
(0.9 ppm)

HMBC (C3)

NO COSY
(Blocked by C4)

C-4
(31 ppm)

HMBC

Click to download full resolution via product page

Figure 2: NMR Connectivity Map. Solid lines represent scalar coupling (COSY); dashed lines

represent heteronuclear long-range correlation (HMBC).[1] Note the lack of COSY coupling

between H-5 and H-3, confirming the quaternary carbon block.[1]
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Part 5: Experimental Protocol
Sample Preparation for NMR

Safety: 4,4-Dimethyl-1-pentene is highly flammable (Flash point < 20°C).[1] Handle in a

fume hood.

Solvent: Use

(99.8% D) containing 0.03% v/v TMS.[1]

Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent for 1H; increase to 30-50 mg

for 13C to improve signal-to-noise ratio.

Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming

errors on the methyl singlet.

Instrumental Parameters (600 MHz equivalent)
Pulse Sequence:zg30 (30° excitation pulse).

Relaxation Delay (D1): Set to 5.0 seconds.

Reasoning: The tert-butyl protons have long

relaxation times due to rapid rotation.[1] Insufficient delay will lead to under-integration of
the methyl signal (ratio < 9:2).[1]

Scans: 16 scans (1H), 1024 scans (13C).

Part 6: Applications & Significance[3]
Understanding the precise structure of 4,4-dimethyl-1-pentene is vital for Ziegler-Natta

polymerization research.[1] Unlike linear alpha-olefins, the bulky tert-butyl group in this

molecule:

Retards Polymerization: The steric bulk near the double bond slows insertion rates into the

metal-catalyst center.[1]
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Modifies Crystallinity: When copolymerized with ethylene or propylene, it disrupts chain

folding more effectively than smaller comonomers, lowering density and increasing impact

strength.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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